REACTION_CXSMILES
|
[F:1][C:2]([F:17])([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)[C:3]([F:6])([F:5])[F:4].[H][H]>[Pd].C(OCC)(=O)C>[NH2:14][C:9]1[CH:8]=[C:7]([C:2]([F:1])([F:17])[C:3]([F:4])([F:5])[F:6])[CH:12]=[CH:11][C:10]=1[OH:13]
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Name
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4-(pentafluoroethyl)-2-nitrophenol
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Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(C1=CC(=C(C=C1)O)[N+](=O)[O-])F
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Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
15 mL
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Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered through Celite™
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Type
|
WASH
|
Details
|
The residue was washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |